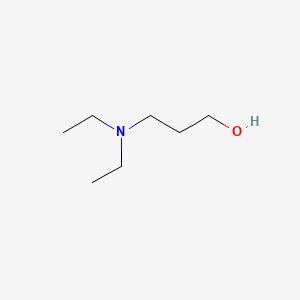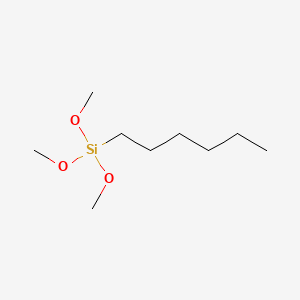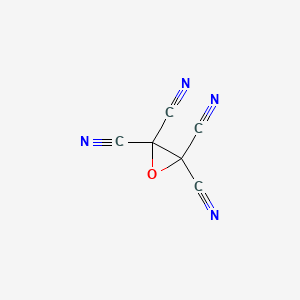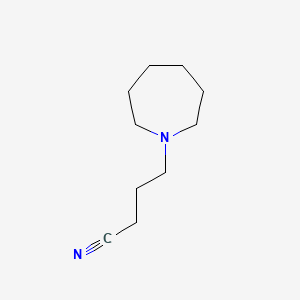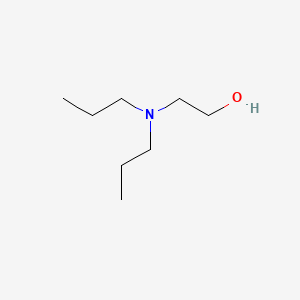
hexadecyl diphenyl phosphate
Overview
Description
hexadecyl diphenyl phosphate is an organic compound that belongs to the class of phosphoric acid esters. These compounds are characterized by the presence of a phosphoric acid group bonded to an organic moiety. This compound is particularly notable for its long hexadecyl chain and diphenyl groups, which impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
hexadecyl diphenyl phosphate can be synthesized through the esterification of phosphoric acid with hexadecyl alcohol and diphenyl phosphate. The reaction typically involves the use of a condensing agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond.
Industrial Production Methods
In industrial settings, the production of phosphoric acid, hexadecyl diphenyl ester often involves the use of continuous flow reactors to ensure efficient mixing and reaction of the reactants. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
hexadecyl diphenyl phosphate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water, yielding phosphoric acid, hexadecyl alcohol, and diphenyl phosphate.
Oxidation: The compound can undergo oxidation reactions, particularly at the hexadecyl chain, leading to the formation of carboxylic acids or ketones.
Common Reagents and Conditions
Hydrolysis: Typically carried out in acidic or basic aqueous solutions.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Substitution: Electrophilic aromatic substitution reactions often use reagents such as halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Hydrolysis: Phosphoric acid, hexadecyl alcohol, diphenyl phosphate.
Oxidation: Carboxylic acids, ketones.
Substitution: Various substituted diphenyl derivatives.
Scientific Research Applications
hexadecyl diphenyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential as a surfactant in biological systems and its interactions with cell membranes.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of lubricants, plasticizers, and flame retardants.
Mechanism of Action
The mechanism of action of phosphoric acid, hexadecyl diphenyl ester is largely dependent on its amphiphilic structure. The long hexadecyl chain provides hydrophobic interactions, while the phosphoric acid group offers hydrophilic interactions. This dual nature allows the compound to interact with both hydrophobic and hydrophilic environments, making it effective as a surfactant and in drug delivery systems. The diphenyl groups can also participate in π-π interactions, further influencing the compound’s behavior in various applications.
Comparison with Similar Compounds
Similar Compounds
- Phosphoric acid, octadecyl diphenyl ester
- Phosphoric acid, dodecyl diphenyl ester
- Phosphoric acid, tetradecyl diphenyl ester
Uniqueness
hexadecyl diphenyl phosphate is unique due to its specific chain length and the presence of diphenyl groups. The hexadecyl chain provides a balance between hydrophobicity and flexibility, making it suitable for a variety of applications. The diphenyl groups enhance the compound’s stability and reactivity, distinguishing it from other phosphoric acid esters with different alkyl chains.
Properties
IUPAC Name |
hexadecyl diphenyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H43O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-21-26-30-33(29,31-27-22-17-15-18-23-27)32-28-24-19-16-20-25-28/h15-20,22-25H,2-14,21,26H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEUQWJRZKZQFAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H43O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9069132 | |
| Record name | Phosphoric acid, hexadecyl diphenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9069132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Phosphoric acid, hexadecyl diphenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
56827-92-0 | |
| Record name | Hexadecyl diphenyl phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56827-92-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphoric acid, hexadecyl diphenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056827920 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoric acid, hexadecyl diphenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphoric acid, hexadecyl diphenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9069132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




